5-Methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione hydrochloride
Description
5-Methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione hydrochloride is a hydantoin derivative characterized by a piperidine ring substituted at the 3-position and a methyl group at the 5-position of the imidazolidine-2,4-dione core. Its molecular formula is C₉H₁₅N₃O₂·HCl, with a molecular weight of 197.23 g/mol . The compound is typically stored as a hydrochloride salt, enhancing its solubility and stability.
Properties
IUPAC Name |
5-methyl-5-piperidin-3-ylimidazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2.ClH/c1-9(6-3-2-4-10-5-6)7(13)11-8(14)12-9;/h6,10H,2-5H2,1H3,(H2,11,12,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHITZSUSUDWLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione hydrochloride typically involves the reaction of 5-methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and concentration of reagents .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield imidazolidine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazolidine compounds .
Scientific Research Applications
5-Methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Hydantoin derivatives exhibit diverse pharmacological properties depending on their substituents. Below is a comparative analysis of key analogs:
Substituent Variations and Molecular Features
*Calculated based on molecular formulas.
Key Observations :
- Piperidine vs.
Physicochemical Properties
Nuclear Magnetic Resonance (NMR) Data
- ¹³C NMR: Carbonyl carbons at δ 170–175 ppm .
- Aryl-Substituted Analogs : Compounds with fluorophenyl or naphthyl groups () exhibit upfield shifts for aromatic protons (δ 6.8–7.5), distinguishing them from aliphatic piperidine-based derivatives.
Purity and Stability
Pharmacological and Therapeutic Potential
- 5-HT6 Receptor Ligands : highlights hydantoin-triazine hybrids (e.g., compound 26) as 5-HT6 receptor ligands, suggesting CNS applications. The target compound’s piperidine group may similarly interact with neurotransmitter receptors .
- Antimicrobial and Anticancer Activity: Aryl-substituted hydantoins () with tetrazolyl or morpholinophenyl groups show promise in targeting enzymes like CYP450, though the target compound’s activity remains unexplored .
Biological Activity
5-Methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione hydrochloride is a compound of interest in medicinal and biological chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Chemical Formula : C9H10ClN3O2
- Molecular Weight : 227.65 g/mol
- CAS Number : 1376227-85-8
Synthesis
The synthesis of 5-Methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione hydrochloride typically involves the reaction of the base imidazolidine compound with hydrochloric acid under controlled conditions to yield the hydrochloride salt. This process is crucial for enhancing the solubility and stability of the compound for biological studies.
The biological activity of this compound is attributed to its interaction with various molecular targets. It may modulate enzyme activity or receptor interactions, leading to significant biochemical effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest potential interactions with ion channels and transporters.
Biological Activity
Research indicates that 5-Methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione hydrochloride exhibits various biological activities:
- Antitumor Activity : In vitro studies have demonstrated cytotoxic effects against several human tumor cell lines, indicating potential as an anticancer agent.
- Antimicrobial Properties : The compound has shown activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics.
- Enzyme Inhibition : Preliminary data suggest that it may inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions.
Antitumor Activity
A study evaluated the cytotoxic effects of various imidazolidine derivatives, including 5-Methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione hydrochloride, against human cancer cell lines. The results indicated significant inhibition of cell proliferation, with IC50 values in the low micromolar range for certain cell types .
Antimicrobial Studies
Research exploring the antimicrobial properties revealed that derivatives of this compound exhibited effective inhibition against common pathogenic bacteria. For instance, one study reported a minimum inhibitory concentration (MIC) of 50 µM against E. coli and 75 µM against S. agalactiae .
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| 5-Methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione HCl | E. coli | 50 |
| 5-Methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione HCl | S. agalactiae | 75 |
Enzyme Inhibition
In a pharmacokinetic study, a related compound demonstrated promising selectivity as an inhibitor of sodium hydrogen exchanger NHE-1, with an IC50 value of 0.0065 µM . This highlights the potential for developing selective inhibitors based on the imidazolidine scaffold.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione hydrochloride, and how can purity be ensured?
- Methodology : Acylation reactions are commonly employed for imidazolidinedione derivatives. For example, reacting a methyl-substituted piperidine precursor with carbonylating agents under controlled pH (e.g., using HCl to form the hydrochloride salt). Catalysts like triethylamine may enhance reaction efficiency. Post-synthesis, purification via recrystallization or column chromatography (using silica gel and a polar solvent system) is critical. Analytical validation using NMR (<sup>1</sup>H/<sup>13</sup>C), HPLC (≥95% purity), and mass spectrometry ensures structural fidelity .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodology :
- Structural Confirmation : Use <sup>1</sup>H NMR (DMSO-d6) to identify piperidinyl protons (δ 1.5–3.0 ppm) and imidazolidinedione carbonyl signals (δ 165–175 ppm). X-ray crystallography can resolve stereochemistry.
- Solubility : Hydrochloride salts typically enhance aqueous solubility. Test in buffers (pH 1–7.4) using UV-Vis spectroscopy or gravimetric analysis .
- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures .
Q. What safety precautions are essential during handling and storage?
- Guidelines :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust .
- Storage : Store in airtight containers at 2–8°C, away from moisture and light. Stability studies indicate degradation at >40°C or under alkaline conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Analysis Framework :
- Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum-free media, incubation time).
- Impurity Profiling : Use LC-MS to detect byproducts from synthesis (e.g., unreacted piperidine intermediates) that may interfere with bioactivity .
- Dose-Response Curves : Compare EC50 values under consistent protocols. Statistical tools like ANOVA can identify significant outliers .
Q. What strategies improve the compound’s stability in physiological conditions for in vivo studies?
- Methodology :
- pH Adjustment : Formulate with buffering agents (e.g., citrate, phosphate) to maintain stability at pH 4–6, where hydrochloride salts are less prone to hydrolysis .
- Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) for long-term storage. Reconstitute in saline pre-use .
- Degradation Kinetics : Monitor via accelerated stability testing (40°C/75% RH for 6 months) and HPLC tracking of degradation products .
Q. How does the compound interact with specific biological targets (e.g., enzymes, receptors)?
- Experimental Design :
- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding affinity to targets like GABAA receptors or kinases. Validate with SPR (surface plasmon resonance) for kinetic parameters .
- Mutagenesis Studies : Engineer receptor mutants (e.g., alanine scanning) to identify critical binding residues. Correlate with activity loss via IC50 shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
